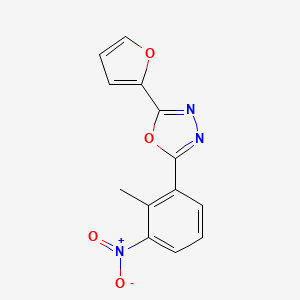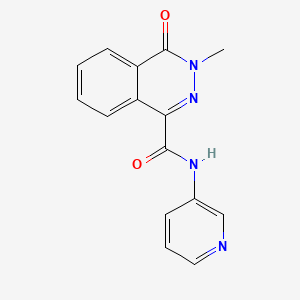
3-cyclohexyl-N-(3-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(3-nitrophenyl)propanamide is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to a propanamide backbone, with a nitrophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3-nitrophenyl)propanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-nitrobenzoic acid with cyclohexylamine to form 3-nitrobenzamide.
Alkylation: The 3-nitrobenzamide is then subjected to alkylation using 1-bromopropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Reduction: 3-cyclohexyl-N-(3-aminophenyl)propanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-cyclohexyl-N-(3-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s structural properties make it suitable for the development of novel materials with specific mechanical or chemical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its amide and nitro functionalities.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(3-nitrophenyl)propanamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-N-(4-nitrophenyl)propanamide: Similar structure but with the nitro group at the fourth position.
3-cyclohexyl-N-(2-nitrophenyl)propanamide: Similar structure but with the nitro group at the second position.
Uniqueness
3-cyclohexyl-N-(3-nitrophenyl)propanamide is unique due to the position of the nitro group, which can influence its chemical reactivity and biological activity. The specific placement of the nitro group at the third position can result in different steric and electronic effects compared to its isomers, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
3-cyclohexyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(10-9-12-5-2-1-3-6-12)16-13-7-4-8-14(11-13)17(19)20/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWSAHQQCZSBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)


![(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)

![(5-CHLORO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5714379.png)


![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)

![6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione](/img/structure/B5714419.png)

